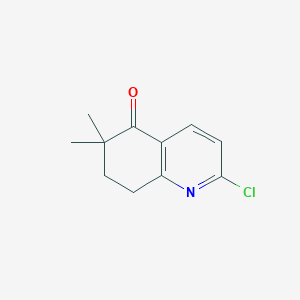

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

CAS No.:

Cat. No.: VC13651207

Molecular Formula: C11H12ClNO

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClNO |

|---|---|

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | 2-chloro-6,6-dimethyl-7,8-dihydroquinolin-5-one |

| Standard InChI | InChI=1S/C11H12ClNO/c1-11(2)6-5-8-7(10(11)14)3-4-9(12)13-8/h3-4H,5-6H2,1-2H3 |

| Standard InChI Key | XCTQNEIWUSOVLI-UHFFFAOYSA-N |

| SMILES | CC1(CCC2=C(C1=O)C=CC(=N2)Cl)C |

| Canonical SMILES | CC1(CCC2=C(C1=O)C=CC(=N2)Cl)C |

Introduction

Structural and Molecular Characterization

Molecular Identity

The compound, with the systematic name 2-chloro-6,6-dimethyl-7,8-dihydroquinolin-5-one, belongs to the tetrahydroquinoline family. Its molecular formula is C₁₁H₁₂ClNO, and it has a molecular weight of 209.67 g/mol . The structure features:

-

A partially hydrogenated quinoline core (positions 5–8).

-

A ketone group at position 5.

-

A chlorine substituent at position 2.

-

Two methyl groups at position 6, conferring steric and electronic effects .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-chloro-6,6-dimethyl-7,8-dihydroquinolin-5-one | |

| SMILES | CC1(CCC2=C(C1=O)C=CC(=N2)Cl)C | |

| InChIKey | XCTQNEIWUSOVLI-UHFFFAOYSA-N | |

| CAS Number | 872423-53-5 |

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step protocols, often involving cyclization and functionalization reactions:

Oxidation-Chlorination Sequence

A patent (US4011229A) outlines a method starting with 3-methyl-5,6,7,8-tetrahydroquinoline-1-oxide, which undergoes chlorination using methanesulphonyl chloride to yield intermediates, followed by oxidation and reduction steps .

Acyl Meldrum’s Acid-Mediated Cyclization

A scalable approach employs acyl Meldrum’s acids to facilitate electrophilic cyclization of enaminones, achieving the tetrahydroquinolinone core in a single pot with moderate yields (32–60%) .

Halogenation of Precursors

Bromination of 2-chloro-7,8-dihydroquinolin-5(6H)-one using bromine in dichloromethane or chloroform yields halogenated derivatives, demonstrating the compound’s reactivity at the α-position .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | Acyl Meldrum’s acid, PPA, 80°C | 32–60% | |

| Bromination | Br₂, K₂CO₃, CHCl₃ | 64% | |

| Grignard Addition | MeMgCl, THF, 0°C | 15% |

Physicochemical Properties

Physical State and Stability

The compound is typically a solid at room temperature, with a melting point unreported but inferred to be >150°C based on recrystallization solvents (e.g., ethanol/ether) . It is soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water .

Spectral Data

Chemical Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom at position 2 is susceptible to nucleophilic displacement. For example, palladium-catalyzed coupling with ethynylbenzene forms 2-phenylethynyl derivatives .

Ketone Reactivity

The ketone at position 5 undergoes Grignard additions, as shown by reactions with methylmagnesium chloride to yield tertiary alcohols .

Catalytic Transformations

Borane-catalyzed Friedel-Crafts alkylation enables the formation of complex polycyclic structures, highlighting its utility in cascade reactions .

Applications in Medicinal Chemistry

Kinase Inhibition

The planar quinoline core may interact with ATP-binding pockets in kinases, though specific data require further validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume